L-749329

Beschreibung

Eigenschaften

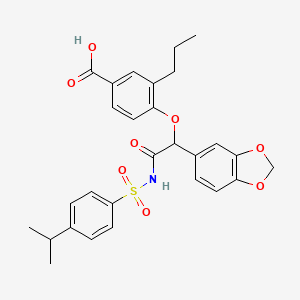

Molekularformel |

C28H29NO8S |

|---|---|

Molekulargewicht |

539.6 g/mol |

IUPAC-Name |

4-[1-(1,3-benzodioxol-5-yl)-2-oxo-2-[(4-propan-2-ylphenyl)sulfonylamino]ethoxy]-3-propylbenzoic acid |

InChI |

InChI=1S/C28H29NO8S/c1-4-5-19-14-21(28(31)32)9-12-23(19)37-26(20-8-13-24-25(15-20)36-16-35-24)27(30)29-38(33,34)22-10-6-18(7-11-22)17(2)3/h6-15,17,26H,4-5,16H2,1-3H3,(H,29,30)(H,31,32) |

InChI-Schlüssel |

JPPYWKVKLSBQJM-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1=C(C=CC(=C1)C(=O)O)OC(C2=CC3=C(C=C2)OCO3)C(=O)NS(=O)(=O)C4=CC=C(C=C4)C(C)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

3',4'-methylenedioxy-1-(2-propyl-4-carboxyphenoxy)-N-(4-isopropylphenylsulfonyl)benzene acetamide L 749329 L-749329 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of L-748,337 (putatively L-749,329)

Disclaimer: Extensive literature searches did not yield information on a compound designated "L-749,329." However, a closely related and well-documented compound, L-748,337 , is a potent and selective β3-adrenergic receptor antagonist. It is highly probable that "L-749,329" is a typographical error. This guide will focus on the mechanism of action of L-748,337.

Core Mechanism of Action

L-748,337 is a competitive antagonist of the human β3-adrenergic receptor (β3-AR). It exhibits high selectivity for the β3-AR over the β1- and β2-adrenergic receptor subtypes.[1][2] Its primary action is to bind to the β3-AR and block the physiological effects of endogenous catecholamines (e.g., norepinephrine and epinephrine) and other β3-AR agonists.[2] While predominantly an antagonist, L-748,337 has also been observed to exhibit biased agonism, activating certain signaling pathways while inhibiting others.[1][3]

Quantitative Pharmacological Data

The binding affinities and functional potencies of L-748,337 have been characterized in various in vitro systems.

| Parameter | Receptor Subtype | Value | Cell System | Reference |

| Binding Affinity (Ki) | Human β3-AR | 4.0 ± 0.4 nM | CHO Cells | [2] |

| Human β1-AR | 390 ± 154 nM | CHO Cells | [2] | |

| Human β2-AR | 204 ± 75 nM | CHO Cells | [2] | |

| Functional Antagonism (IC50) | Inhibition of Isoproterenol-stimulated cAMP accumulation | 6 nM | Not Specified | |

| Biased Agonism (pEC50) | Phosphorylation of Erk1/2 | 11.6 | Not Specified | [1] |

Signaling Pathways

The β3-adrenergic receptor, a G-protein coupled receptor (GPCR), is primarily coupled to the Gs alpha subunit, which activates adenylyl cyclase to produce cyclic AMP (cAMP).[4] However, it can also couple to the Gi alpha subunit, which can activate alternative signaling cascades.[5][6] L-748,337's interaction with the β3-AR modulates these pathways.

Antagonism of the Gs-cAMP Pathway

As a competitive antagonist, L-748,337 blocks agonist-induced activation of the canonical Gs-cAMP signaling pathway. This prevents the downstream effects of cAMP, such as the activation of Protein Kinase A (PKA).[4][7]

Caption: Antagonistic action of L-748,337 on the β3-AR Gs-cAMP signaling pathway.

Biased Agonism via the Gi-MAPK/ERK Pathway

Interestingly, L-748,337 has been shown to act as a biased agonist, meaning it can activate certain signaling pathways even while blocking others.[3] It has been observed to promote the phosphorylation of extracellular signal-regulated kinase 1/2 (Erk1/2), a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway.[1] This effect is thought to be mediated through the coupling of the β3-AR to the Gi alpha subunit.[1][8]

Caption: Biased agonism of L-748,337, activating the β3-AR Gi-MAPK/ERK pathway.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of L-748,337 for different β-adrenergic receptor subtypes.

Methodology:

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human β1, β2, or β3-adrenergic receptor.[2]

-

Binding Reaction: Cell membranes are incubated with a specific radioligand (e.g., [3H]-L-748,337) and varying concentrations of the unlabeled competitor compound (L-748,337).[9][10]

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Competition binding data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for determining receptor binding affinity using a radioligand binding assay.

Functional Assay: cAMP Accumulation

This protocol assesses the ability of L-748,337 to antagonize agonist-induced cAMP production.

Methodology:

-

Cell Culture: CHO cells expressing the human β3-AR are cultured in appropriate media.

-

Pre-treatment: Cells are pre-incubated with varying concentrations of L-748,337.

-

Stimulation: Cells are then stimulated with a known β-AR agonist (e.g., isoproterenol) to induce cAMP production.

-

Lysis and Detection: The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured using a suitable assay kit (e.g., ELISA or HTRF).

-

Data Analysis: The concentration-response curve for the antagonist is plotted to determine the IC50 value.

In Vivo Applications

In animal models, L-748,337 has been used to investigate the physiological roles of the β3-AR. For instance, intraperitoneal injection of L-748,337 in mice has been shown to decrease the growth of melanoma and reduce tumor vasculature, suggesting a role for β3-AR in cancer progression.[1]

Conclusion

L-748,337 is a potent and selective antagonist of the human β3-adrenergic receptor, primarily acting by blocking the Gs-cAMP signaling pathway. Its utility as a research tool is further highlighted by its biased agonistic activity on the Gi-MAPK/ERK pathway. This dual functionality makes it a valuable pharmacological agent for elucidating the complex signaling and physiological roles of the β3-adrenergic receptor in various tissues and disease states.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Potent and selective human beta(3)-adrenergic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tissue functions mediated by β3-adrenoceptors—findings and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signaling Pathways Mediating Beta 3 Adrenergic Receptor-induced Production of Interleukin-6 in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting β3-Adrenergic Receptors in the Heart: Selective Agonism and β-Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. immune-system-research.com [immune-system-research.com]

- 9. researchgate.net [researchgate.net]

- 10. The new radioligand [(3)H]-L 748,337 differentially labels human and rat β3-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

L-749329: A Technical Overview of its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-749329 is a potent, non-peptide dual antagonist of the endothelin-A (ETA) and endothelin-B (ETB) receptors. Endothelin-1 (ET-1), a powerful vasoconstrictor peptide, exerts its effects through these receptors, playing a significant role in various cardiovascular diseases. The dual blockade of both ETA and ETB receptors offers a promising therapeutic strategy for conditions such as hypertension and vascular restenosis. This technical guide provides a comprehensive overview of the discovery, synthesis pathway, and biological evaluation of this compound, consolidating available scientific data into a resource for researchers and drug development professionals.

Discovery and Biological Activity

This compound was identified as a high-affinity ligand for both ETA and ETB receptors. Its discovery was part of a broader effort to develop potent and selective endothelin receptor antagonists. The key quantitative data for this compound's binding affinity are summarized in the table below.

Quantitative Data Summary

| Compound | Target Receptor | Binding Affinity (Ki) |

| This compound | ETA | 0.062 nM |

| ETB | 2.25 nM |

Table 1: Binding affinities of this compound for endothelin receptors.

The biological efficacy of this compound was demonstrated in a porcine coronary artery injury model, a well-established model for studying vascular restenosis[1][2][3][4][5]. In this model, this compound was shown to have significant effects on vascular remodeling following injury, highlighting its potential as a therapeutic agent.

Signaling Pathway of Endothelin Receptor Antagonism

The mechanism of action of this compound involves the competitive inhibition of ET-1 binding to its receptors, ETA and ETB. This blockade prevents the activation of downstream signaling cascades that lead to vasoconstriction and cell proliferation.

Synthesis Pathway

While the precise, step-by-step synthesis of this compound is not publicly detailed, its structure as a biphenylsulfonamide suggests a synthetic route common for this class of compounds[6][7][8][9][10]. The general approach involves the coupling of two key aromatic fragments followed by sulfonamide formation. A plausible synthetic workflow is outlined below.

References

- 1. The Representative Porcine Model for Human Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Porcine Model for the Evaluation and Development of Catheter-Based Coronary Devices: an Essential Preclinical Tool | Revista Brasileira de Cardiologia Invasiva (English Edition) [elsevier.es]

- 5. Experimental models of coronary artery restenosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Dual angiotensin II and endothelin A receptor antagonists: synthesis of 2'-substituted N-3-isoxazolyl biphenylsulfonamides with improved potency and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of N-isoxazolyl biphenylsulfonamides as potent dual angiotensin II and endothelin A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biphenylsulfonamide endothelin antagonists: structure-activity relationships of a series of mono- and disubstituted analogues and pharmacology of the orally active endothelin antagonist 2'-amino-N- (3,4-dimethyl-5-isoxazolyl)-4'-(2-methylpropyl)[1, 1'-biphenyl]-2-sulfonamide (BMS-187308) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Early In Vitro Studies of Farnesyltransferase Inhibitors: A Focus on L-749,329

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesyltransferase inhibitors (FTIs) emerged as a promising class of anti-cancer agents based on the understanding of Ras protein function and its requirement for post-translational modification. The Ras family of small GTPases plays a critical role in signal transduction pathways that regulate cell proliferation, differentiation, and survival. Oncogenic mutations in RAS genes, found in a significant percentage of human cancers, lead to constitutively active Ras proteins, driving uncontrolled cell growth. For Ras to become biologically active and localize to the cell membrane where it exerts its function, it must undergo a series of post-translational modifications, the first and most critical of which is farnesylation. This process is catalyzed by the enzyme farnesyl-protein transferase (FPTase). The inhibition of FPTase, therefore, presented a rational target for therapeutic intervention to block the function of oncogenic Ras.

L-749,329 is a compound that was investigated in early preclinical studies as a farnesyltransferase inhibitor. While specific quantitative data and detailed experimental protocols for L-749,329 are not extensively available in the public domain, this guide will provide a comprehensive overview of the typical in vitro studies conducted on FTIs, drawing parallels to what would have been the likely investigational path for L-749,329. We will detail the common experimental methodologies and the signaling pathways involved, providing a framework for understanding the preclinical evaluation of this class of compounds.

Core Concepts: Farnesyltransferase Inhibition

The primary mechanism of action of FTIs is the competitive inhibition of FPTase, preventing the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to the C-terminal cysteine residue of target proteins, most notably Ras. This disruption of farnesylation prevents Ras from anchoring to the plasma membrane, thereby abrogating its signaling capacity.

Quantitative Data Presentation

Due to the limited availability of specific data for L-749,329 in the public domain, the following table presents a generalized structure for tabulating in vitro data for a typical farnesyltransferase inhibitor. This structure is based on the types of data commonly reported in early preclinical studies of FTIs.

| Assay Type | Target/Cell Line | Parameter | Value (nM) | Reference |

| Biochemical Assay | Human Farnesyltransferase | IC50 | Data not available for L-749,329 | N/A |

| Cell-Based Assay | Ras-transformed Rat Fibroblasts | IC50 (Anchorage-independent growth) | Data not available for L-749,329 | N/A |

| Human Pancreatic Carcinoma (e.g., PSN-1) | IC50 (Cell Viability) | Data not available for L-749,329 | N/A | |

| Human Colon Adenocarcinoma (e.g., DLD-1) | IC50 (Cell Viability) | Data not available for L-749,329 | N/A | |

| Human Lung Carcinoma (e.g., A549) | IC50 (Cell Viability) | Data not available for L-749,329 | N/A |

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the early in vitro evaluation of farnesyltransferase inhibitors.

Farnesyltransferase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of FPTase.

Materials:

-

Recombinant human farnesyl-protein transferase (FPTase)

-

Farnesyl pyrophosphate (FPP), radiolabeled or fluorescently tagged

-

A peptide substrate mimicking the C-terminus of a farnesylated protein (e.g., biotinylated-K-Ras C-terminus)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

-

Test compound (L-749,329) at various concentrations

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing FPTase, the peptide substrate, and assay buffer.

-

Add varying concentrations of the test compound (L-749,329) to the reaction mixture.

-

Initiate the reaction by adding the farnesyl pyrophosphate.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

-

Stop the reaction (e.g., by adding a stop solution or by capturing the biotinylated peptide on a streptavidin-coated plate).

-

Quantify the amount of farnesylated peptide product using a scintillation counter (for radiolabeled FPP) or a fluorescence reader (for fluorescently tagged FPP).

-

Calculate the percentage of inhibition at each compound concentration relative to a vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability/Proliferation Assay (Cell-Based Assay)

These assays assess the effect of the inhibitor on the growth and viability of cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., pancreatic, colon, lung)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

Test compound (L-749,329) at various concentrations

-

Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)

-

Plate reader (spectrophotometer or fluorometer)

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound (L-749,329). Include a vehicle-only control.

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the conversion of the reagent by viable cells.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell viability at each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the data and fitting it to a sigmoidal dose-response curve.

Inhibition of Protein Farnesylation in Cells (Target Engagement Assay)

This assay confirms that the compound inhibits its intended target within a cellular context.

Materials:

-

Cells expressing a farnesylated protein (e.g., Ras-transformed cells or cells endogenously expressing a farnesylated marker like HDJ2).

-

Cell lysis buffer

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibody specific for the farnesylated protein of interest

-

Secondary antibody conjugated to HRP or a fluorescent dye

-

Chemiluminescent or fluorescent detection reagents

Procedure:

-

Treat cells with varying concentrations of the test compound (L-749,329) for a defined period.

-

Harvest and lyse the cells to extract total protein.

-

Separate the protein lysates by SDS-PAGE. Farnesylated proteins migrate faster than their non-farnesylated counterparts due to the hydrophobic farnesyl group.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with the primary antibody against the target protein.

-

Incubate with the appropriate secondary antibody.

-

Visualize the protein bands using a chemiluminescence or fluorescence imaging system.

-

A shift in the molecular weight or the appearance of an upper band corresponding to the unprocessed protein indicates inhibition of farnesylation.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the central role of Ras in signal transduction and the point of intervention for farnesyltransferase inhibitors.

Caption: Ras signaling pathway and the inhibitory action of L-749,329 on farnesyltransferase.

Experimental Workflow Diagram

This diagram outlines the typical workflow for the in vitro evaluation of a farnesyltransferase inhibitor.

Caption: General workflow for the in vitro preclinical evaluation of a farnesyltransferase inhibitor.

Conclusion

The development of farnesyltransferase inhibitors represented a significant step forward in targeted cancer therapy. While specific, detailed in vitro data for L-749,329 is not widely available, the experimental framework presented here provides a comprehensive overview of the methodologies and scientific rationale that would have guided its early-stage evaluation. The biochemical and cell-based assays are crucial for determining a compound's potency and cellular activity, while target engagement and mechanism of action studies provide essential insights into its biological effects. The ultimate goal of these in vitro studies is to identify promising lead candidates for further development in in vivo models and, eventually, clinical trials.

Initial Toxicity Screening of L-749329: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial toxicity screening of the investigational compound L-749329. The document details the methodologies for acute oral toxicity, in vitro cytotoxicity, and genotoxicity assessments. All quantitative data from these initial studies are presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes detailed experimental protocols and visual representations of key experimental workflows and a hypothetical signaling pathway relevant to potential off-target effects. This document is intended to serve as a foundational resource for researchers and drug development professionals involved in the preclinical safety assessment of new chemical entities.

Acute Oral Toxicity Assessment

The initial in vivo assessment of this compound was conducted to determine its acute oral toxicity profile in a rodent model. The study was designed to identify the median lethal dose (LD50) and observe any clinical signs of toxicity.[1][2]

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

This study was conducted in accordance with the OECD Test Guideline 425.

-

Test System: Sprague-Dawley rats (8-10 weeks old), nulliparous and non-pregnant females.

-

Animal Husbandry: Animals were housed in controlled conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

-

Test Substance Preparation: this compound was formulated as a suspension in 0.5% methylcellulose in sterile water.

-

Administration: The test substance was administered by oral gavage to fasted animals.

-

Procedure: A starting dose of 175 mg/kg was used. Dosing was performed sequentially in single animals at 48-hour intervals. If an animal survived, the dose for the next animal was increased by a factor of 3.2; if an animal died, the dose for the next animal was decreased by the same factor.

-

Observations: Animals were observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern) and body weight changes for 14 days post-dosing.

-

Pathology: Gross necropsy was performed on all animals at the end of the observation period.

Data Summary: Acute Oral Toxicity

| Parameter | Result |

| LD50 (Female Sprague-Dawley Rat) | > 2000 mg/kg |

| Clinical Signs of Toxicity | No significant signs of toxicity were observed up to 2000 mg/kg. Mild lethargy was noted at the highest dose, with recovery within 24 hours. |

| Body Weight Changes | No significant changes in body weight were recorded during the 14-day observation period. |

| Gross Necropsy Findings | No treatment-related abnormalities were observed. |

In Vitro Cytotoxicity Assessment

To evaluate the direct effect of this compound on cell viability, a series of in vitro cytotoxicity assays were performed using human cell lines.[3]

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Lines: HEK293 (human embryonic kidney) and HepG2 (human hepatocarcinoma).

-

Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Procedure:

-

Cells were seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.

-

The culture medium was replaced with fresh medium containing various concentrations of this compound (0.1 to 1000 µM) or vehicle control (0.1% DMSO).

-

After 48 hours of incubation, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.

-

The medium was removed, and 100 µL of DMSO was added to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

-

-

Data Analysis: Cell viability was expressed as a percentage of the vehicle-treated control. The IC50 value was calculated using a non-linear regression analysis.

Data Summary: In Vitro Cytotoxicity

| Cell Line | IC50 (µM) after 48h exposure |

| HEK293 | > 1000 |

| HepG2 | 850 |

Genotoxicity Assessment

A battery of in vitro tests was conducted to assess the potential of this compound to induce genetic mutations or chromosomal damage.[4][5][6][7]

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)

This assay was performed in compliance with OECD Guideline 471.

-

Test Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA.

-

Metabolic Activation: The assay was conducted with and without a metabolic activation system (S9 fraction from Aroclor 1254-induced rat liver).

-

Procedure:

-

Varying concentrations of this compound were added to a mixture of the bacterial tester strain and, where applicable, the S9 mix.

-

The mixture was incubated and then plated on minimal glucose agar plates.

-

The plates were incubated at 37°C for 48-72 hours.

-

The number of revertant colonies was counted.

-

-

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) value.

Experimental Protocol: In Vitro Micronucleus Test

This assay was performed in accordance with OECD Guideline 487.

-

Cell Line: Human peripheral blood lymphocytes (HPBLs).

-

Metabolic Activation: The assay was performed with and without S9 metabolic activation.

-

Procedure:

-

HPBLs were treated with a range of concentrations of this compound for 3 hours (with S9) or 24 hours (without S9).

-

Cytochalasin B was added to block cytokinesis.

-

Cells were harvested, fixed, and stained with Giemsa.

-

Micronuclei were scored in binucleated cells.

-

-

Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a potential for chromosomal damage.

Data Summary: Genotoxicity

| Assay | Metabolic Activation | Result |

| Ames Test | With and Without S9 | Non-mutagenic |

| In Vitro Micronucleus Test | With and Without S9 | Negative |

Visualizations

Experimental Workflows

Caption: High-level workflows for the initial toxicity screening of this compound.

Hypothetical Off-Target Signaling Pathway

Caption: Hypothetical off-target signaling pathway for this compound.

References

- 1. Acute oral toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acute toxicity testing | NC3Rs [nc3rs.org.uk]

- 3. Study of the in vitro cytotoxicity testing of medical devices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genotoxic assessment of a Cannabis sativa L. extract - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genotoxicity assessment of peptide/protein-related biotherapeutics: points to consider before testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genotoxicity assessment of chemical mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Genotoxicity testing approaches for the safety assessment of substances used in food contact materials prior to their authorization in the European Union - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetic Profile of L-749329 in Preclinical Animal Models: A Technical Overview

Disclaimer: Publicly available scientific literature and databases lack specific pharmacokinetic data for a compound designated L-749329. The following guide has been constructed using a hypothetical molecule, "Exemplar-749," to illustrate the principles and data presentation requested for a comprehensive pharmacokinetic profile in preclinical animal models. This information is for illustrative purposes and does not represent actual experimental data for this compound.

Introduction

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) profile of Exemplar-749, a novel small molecule inhibitor of the hypothetical "Exemplar Kinase." Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is critical for its development. This document summarizes key PK parameters in rodent and non-rodent species, details the experimental methodologies employed, and visualizes relevant biological and experimental processes.

Pharmacokinetic Data Summary

The pharmacokinetic profile of Exemplar-749 was characterized following intravenous (IV) and oral (PO) administration in mice, rats, and beagle dogs. The key parameters are summarized in the tables below.

Table 1: Intravenous Pharmacokinetic Parameters of Exemplar-749

| Parameter | Mouse (1 mg/kg) | Rat (1 mg/kg) | Dog (0.5 mg/kg) |

| CL (mL/min/kg) | 25.4 ± 3.1 | 18.2 ± 2.5 | 8.5 ± 1.2 |

| Vdss (L/kg) | 2.1 ± 0.4 | 1.8 ± 0.3 | 1.2 ± 0.2 |

| t½ (h) | 1.2 ± 0.2 | 1.5 ± 0.3 | 2.1 ± 0.4 |

| AUC₀-inf (ng·h/mL) | 658 ± 82 | 915 ± 121 | 980 ± 155 |

CL: Clearance; Vdss: Volume of distribution at steady state; t½: Half-life; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity. Data are presented as mean ± standard deviation.

Table 2: Oral Pharmacokinetic Parameters of Exemplar-749

| Parameter | Mouse (10 mg/kg) | Rat (10 mg/kg) | Dog (5 mg/kg) |

| Cmax (ng/mL) | 850 ± 110 | 1120 ± 150 | 980 ± 130 |

| Tmax (h) | 0.5 | 1.0 | 1.5 |

| AUC₀-t (ng·h/mL) | 2150 ± 280 | 3200 ± 410 | 4100 ± 520 |

| F (%) | 32.7 | 35.0 | 41.8 |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable time point; F: Bioavailability. Data are presented as mean ± standard deviation.

Experimental Protocols

Animal Models

-

Mice: Male CD-1 mice (8-10 weeks old, 25-30 g)

-

Rats: Male Sprague-Dawley rats (8-10 weeks old, 250-300 g) with jugular vein cannulation.

-

Dogs: Male beagle dogs (1-2 years old, 8-12 kg) with cephalic vein catheters.

All animal studies were conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

Dosing and Sample Collection

-

Intravenous Administration: Exemplar-749 was formulated in a solution of 10% DMSO, 40% PEG300, and 50% saline. The formulation was administered as a bolus dose via the tail vein in mice and the jugular vein in rats and cephalic vein in dogs.

-

Oral Administration: Exemplar-749 was formulated as a suspension in 0.5% methylcellulose and administered via oral gavage.

-

Blood Sampling: Serial blood samples (approximately 0.1 mL for rodents, 1 mL for dogs) were collected at predose, and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes. Plasma was separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method

Plasma concentrations of Exemplar-749 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Plasma samples were precipitated with acetonitrile containing an internal standard. The supernatant was injected onto a C18 column and analyzed using a triple quadrupole mass spectrometer with positive ion electrospray ionization. The lower limit of quantification (LLOQ) was 1 ng/mL.

Pharmacokinetic Analysis

Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.

Visualizations

Experimental Workflow for Preclinical Pharmacokinetic Studies

Caption: Workflow for a typical preclinical pharmacokinetic study.

Hypothetical Signaling Pathway of Exemplar-749

Caption: Proposed mechanism of action for Exemplar-749.

L-749329: A Technical Guide to its Binding Affinity and Kinetics at Endothelin Receptors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding characteristics of L-749329, a potent nonpeptide antagonist of endothelin receptors. The document summarizes its binding affinity and explores the methodologies used for its characterization, offering valuable insights for researchers in pharmacology and drug development.

Executive Summary

This compound is a high-affinity antagonist for both endothelin receptor subtypes, ETA and ETB, with a notable preference for the ETA receptor. Its binding properties have been determined through competitive radioligand binding assays, a standard and robust method in receptor pharmacology. This guide presents the quantitative binding data, details the experimental protocols for such assays, and illustrates the relevant signaling pathways and experimental workflows.

Binding Affinity of this compound

The binding affinity of this compound for human endothelin ETA and ETB receptors has been quantified by determining its inhibition constant (Ki). The Ki values represent the concentration of the compound required to occupy 50% of the receptors in the absence of the radioligand and are inversely proportional to the binding affinity.

| Receptor Subtype | Binding Affinity (Ki) |

| ETA | 0.062 nM[1] |

| ETB | 2.25 nM[1] |

| Table 1: Binding Affinities of this compound for Human Endothelin Receptors |

These values indicate that this compound is a highly potent antagonist at the ETA receptor and a potent antagonist at the ETB receptor, with an approximate 36-fold selectivity for the ETA subtype.

Binding Kinetics

Experimental Protocols

The determination of the binding affinity of this compound is typically achieved through competitive radioligand binding assays. Below is a detailed methodology representative of such experiments.

Radioligand Competition Binding Assay

This assay measures the ability of an unlabeled compound (the competitor, e.g., this compound) to displace a radiolabeled ligand from its receptor. The concentration of the competitor that displaces 50% of the specific binding of the radioligand is the IC50, which can then be converted to the Ki value.

4.1.1. Materials

-

Receptor Source: Membranes prepared from cells expressing recombinant human ETA or ETB receptors.

-

Radioligand: [125I]-Endothelin-1 ([125I]-ET-1), a high-affinity ligand for both receptor subtypes.

-

Competitor: this compound at a range of concentrations.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Non-specific Binding Control: A high concentration of unlabeled ET-1 (e.g., 1 µM).

-

Filtration Apparatus: Glass fiber filters and a cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

4.1.2. Procedure

-

Incubation: In a multi-well plate, incubate the receptor membranes with a fixed concentration of [125I]-ET-1 and varying concentrations of this compound.

-

Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60-120 minutes at room temperature).

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to trap the receptor-bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value is then calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

Endothelin Receptor Signaling Pathway

Endothelin receptors are G-protein coupled receptors (GPCRs). Upon activation by endothelin peptides, they trigger downstream signaling cascades that mediate various physiological effects, including vasoconstriction, cell proliferation, and hormone production. This compound, as an antagonist, blocks these signaling pathways.

Figure 1. Simplified Endothelin Receptor Signaling Pathway and the inhibitory action of this compound.

Competition Binding Assay Workflow

The following diagram illustrates the key steps involved in a typical radioligand competition binding assay used to determine the binding affinity of this compound.

Figure 2. Workflow for a Radioligand Competition Binding Assay.

Conclusion

This compound is a high-affinity, mixed ETA/ETB receptor antagonist with a preference for the ETA subtype. Its binding affinity has been well-characterized using standard radioligand binding assays. This technical guide provides the essential quantitative data and methodological insights for researchers working with this compound. The lack of publicly available binding kinetics data highlights an area for future investigation to fully understand the pharmacological profile of this compound.

References

L-749329: An In-Depth Technical Guide on its Therapeutic Potential as a Dual Endothelin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific data on L-749329, a potent dual antagonist of the endothelin (ET) A and ETB receptors. The information presented herein is curated from publicly available research and commercial sources to facilitate an understanding of its mechanism of action, pharmacological profile, and therapeutic potential.

Core Compound Properties

This compound is a non-peptide small molecule that exhibits high affinity for both the ETA and ETB endothelin receptors. This dual antagonism is a key feature of its pharmacological profile.

Mechanism of Action: The Endothelin Signaling Pathway

Endothelin-1 (ET-1) is a potent vasoconstrictor and mitogen that exerts its effects through two G-protein coupled receptors: ETA and ETB. The activation of these receptors on vascular smooth muscle cells leads to vasoconstriction and proliferation, processes implicated in various cardiovascular pathologies. This compound acts by competitively inhibiting the binding of ET-1 to both ETA and ETB receptors, thereby blocking these downstream effects.

Quantitative Data

The available quantitative data for this compound is summarized below.

Table 1: In Vitro Receptor Binding Affinity

This table presents the inhibitor constant (Ki) values of this compound for the human ETA and ETB receptors. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Inhibitor Constant (Ki) (nM) |

| ETA | 0.062[1] |

| ETB | 2.25[1] |

Data obtained from radioligand binding assays.

Table 2: In Vivo Efficacy in a Porcine Model of Coronary Artery Restenosis

This table summarizes the key findings from an in vivo study evaluating the effect of this compound on neointimal formation following balloon/stent-induced coronary artery injury in pigs.[2]

| Treatment Group | Mean Neointimal Thickness (mm) | Percent Reduction vs. Vehicle | Statistical Significance (P-value) |

| Vehicle Control | Not explicitly stated | - | - |

| This compound | Not explicitly stated | 9.0% | 0.13 (Not Significant)[2] |

The study concluded that dual ETA/ETB receptor blockade with this compound for 28 days was insufficient to significantly inhibit intimal hyperplasia in this model.[2]

Experimental Protocols

In Vitro Receptor Binding Assays

Detailed experimental protocols for the determination of the Ki values are not publicly available. However, such assays typically involve the following steps:

-

Membrane Preparation: Isolation of cell membranes expressing the target receptor (ETA or ETB).

-

Radioligand Binding: Incubation of the membranes with a constant concentration of a radiolabeled endothelin receptor ligand and varying concentrations of the test compound (this compound).

-

Separation: Separation of bound from unbound radioligand, usually by rapid filtration.

-

Quantification: Measurement of the radioactivity of the bound ligand.

-

Data Analysis: Calculation of the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) and subsequent conversion to a Ki value using the Cheng-Prusoff equation.

In Vivo Porcine Coronary Artery Injury Model

The following protocol is based on the study conducted by Huckle et al. (2001).[2]

Procedure:

-

Animal Model: Domestic swine were used for this study.

-

Coronary Artery Injury: The left anterior descending (LAD), left circumflex (LCx), and/or right coronary arteries (RCA) were subjected to injury. This was achieved by the inflation of an angioplasty balloon that was wrapped with a coiled metallic stent.[2]

-

Treatment: Animals were treated with either this compound or a vehicle control for a period of 28 days.[2] The specific dosage and route of administration were not detailed in the available abstract.

-

Endpoint and Analysis: After the 28-day treatment period, the animals were euthanized, and the injured coronary arteries were harvested for histomorphometric analysis to determine the mean neointimal thickness.[2]

Therapeutic Potential and Future Directions

The rationale for investigating this compound and other endothelin receptor antagonists stems from the known role of ET-1 in promoting vasoconstriction and vascular smooth muscle cell proliferation, key events in the pathophysiology of cardiovascular diseases such as hypertension, heart failure, and restenosis following angioplasty.

The available data on this compound is limited. While it demonstrates potent in vitro activity as a dual ETA/ETB receptor antagonist, the single reported in vivo study in a porcine model of coronary restenosis did not show a statistically significant therapeutic benefit.[2] The authors of that study noted that this contrasted with results from a selective ETA antagonist, suggesting that the dual blockade might not be the optimal approach for this specific indication.[2]

Further research would be necessary to fully elucidate the therapeutic potential of this compound. This could include:

-

In-depth in vitro functional assays: To characterize its effects on ET-1-induced cellular responses such as calcium mobilization and cell proliferation.

-

Pharmacokinetic and pharmacodynamic studies: To determine its absorption, distribution, metabolism, and excretion profiles, and to establish a clear relationship between drug exposure and target engagement.

-

Evaluation in other preclinical models: To assess its efficacy in models of other cardiovascular and non-cardiovascular diseases where the endothelin system is implicated, such as pulmonary hypertension, renal disease, and certain cancers.

References

L-749329: A Technical Guide to its Role as a Dual Endothelin Receptor Antagonist in Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-749329 is a potent, non-peptide dual antagonist of the endothelin (ET) A and B receptors (ETA and ETB), playing a critical role in the modulation of the endothelin signaling axis. Endothelins are powerful vasoconstrictive peptides implicated in a variety of physiological and pathophysiological processes, including vascular tone regulation, cell proliferation, and tissue remodeling. By competitively inhibiting the binding of endothelins to their receptors, this compound serves as a valuable tool for investigating the intricate signaling cascades governed by the endothelin system and as a potential therapeutic agent in diseases characterized by endothelin dysregulation. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its effects on specific signaling pathways, and detailed experimental protocols for its characterization.

Introduction to the Endothelin System

The endothelin system comprises three 21-amino acid peptides (ET-1, ET-2, and ET-3) and two G protein-coupled receptors (GPCRs), the ETA and ETB receptors. ET-1 is the most predominant and potent isoform, exerting its effects by binding to these receptors on various cell types.

-

ETA Receptors: Primarily located on vascular smooth muscle cells, their activation by endothelin-1 leads to potent and sustained vasoconstriction. They are also involved in mediating cell proliferation and inflammation.

-

ETB Receptors: Found on both endothelial and vascular smooth muscle cells. On endothelial cells, their activation mediates the release of vasodilators such as nitric oxide (NO) and prostacyclin. They also play a crucial role in the clearance of circulating endothelin-1. On smooth muscle cells, they can also mediate vasoconstriction.

The differential expression and coupling of these receptors to various intracellular signaling pathways result in a complex and tightly regulated system that is crucial for cardiovascular homeostasis.

This compound: Mechanism of Action

This compound functions as a competitive antagonist at both ETA and ETB receptors, with a higher affinity for the ETA subtype. By occupying the ligand-binding site, this compound prevents the binding of endogenous endothelins, thereby inhibiting the downstream signaling cascades initiated by receptor activation. This dual antagonism allows for the comprehensive blockade of the physiological and pathological effects of endothelins.

Quantitative Data for this compound

The following table summarizes the key quantitative parameters defining the interaction of this compound with endothelin receptors.

| Parameter | Receptor Subtype | Value | Species | Comments | Reference(s) |

| Ki | ETA | 0.062 nM | Not Specified | [1] | |

| ETB | 2.25 nM | Not Specified | [1] | ||

| IC50 | Not Specified | 0.29 nM | Not Specified | In the absence of human serum albumin. | [2] |

| Not Specified | 50.2 nM | Not Specified | In the presence of 5% human serum albumin. | [2] | |

| Porcine ETA | ~0.3 nmol/L | Porcine | [3] | ||

| Porcine ETB | ~20 nmol/L | Porcine | [3] |

Signaling Pathways Modulated by this compound

By blocking endothelin receptors, this compound inhibits a multitude of downstream signaling pathways. The primary cascades affected are detailed below.

ETA Receptor-Mediated Signaling

Activation of the ETA receptor, predominantly coupled to the Gq/11 family of G proteins, initiates a signaling cascade that this compound effectively blocks.

Caption: ETA receptor signaling pathway and its inhibition by this compound.

ETB Receptor-Mediated Signaling

The signaling downstream of the ETB receptor is cell-type specific. This compound blocks both the vasodilatory and vasoconstrictive arms of ETB receptor signaling.

Caption: Cell-type specific ETB receptor signaling and its inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound are provided below.

Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of this compound for ETA and ETB receptors.

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the target receptor (ETA or ETB) in a suitable buffer and prepare a membrane fraction by differential centrifugation.

-

Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]ET-1), and varying concentrations of this compound. Include controls for total binding (radioligand and membranes only) and non-specific binding (in the presence of a high concentration of a non-labeled endothelin analog).

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold buffer to minimize non-specific binding.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of this compound to inhibit ET-1-stimulated IP production, a downstream effect of Gq-coupled receptor activation.

Methodology:

-

Cell Culture: Plate cells expressing ETA or ETB receptors in a 96-well plate and grow to confluence.

-

Labeling (if using radiolabeling): Label the cells with myo-[³H]inositol overnight.

-

Stimulation: Pre-incubate the cells with varying concentrations of this compound, followed by stimulation with a fixed concentration of ET-1 in the presence of lithium chloride (LiCl) to inhibit IP degradation.

-

Extraction: Lyse the cells and extract the inositol phosphates.

-

Quantification: Separate and quantify the accumulated [³H]IPs using anion-exchange chromatography and liquid scintillation counting, or use a commercially available non-radioactive IP1 HTRF assay kit.

-

Data Analysis: Plot the amount of IP produced against the logarithm of the this compound concentration to determine the IC50 value.

Calcium Mobilization Assay

This assay assesses the ability of this compound to block ET-1-induced increases in intracellular calcium.

Methodology:

-

Cell Culture: Plate cells expressing the target receptor in a 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay: Place the plate in a fluorescence plate reader. Add varying concentrations of this compound to the wells, followed by a fixed concentration of ET-1.

-

Measurement: Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

Data Analysis: Determine the inhibitory effect of this compound on the ET-1-induced calcium peak and calculate the IC50.

ERK Phosphorylation Assay (Western Blot)

This assay determines the effect of this compound on ET-1-induced activation of the MAPK/ERK pathway.

Methodology:

-

Cell Culture and Treatment: Culture cells to near confluence, serum-starve them, and then pre-incubate with different concentrations of this compound before stimulating with ET-1 for a short period (e.g., 5-15 minutes).

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

-

Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal. Plot the normalized p-ERK levels against the this compound concentration to assess its inhibitory effect.

Conclusion

This compound is a powerful pharmacological tool for dissecting the complex signaling networks regulated by the endothelin system. Its dual antagonism of both ETA and ETB receptors provides a comprehensive means to study the physiological and pathological roles of endothelins. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations into endothelin-related biology and disease.

References

Methodological & Application

Application Notes for the Use of CP-640186 (as a representative ACC inhibitor) in Cell Culture Experiments

Introduction

CP-640186 is a potent, cell-permeable, and isozyme-nonselective inhibitor of Acetyl-CoA Carboxylase (ACC).[1][2][3][4][5][6][7] ACC is a critical enzyme in lipid metabolism, catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[8][9] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of CP-640186 in cell culture experiments to study fatty acid metabolism.

Mechanism of Action

There are two major isoforms of ACC in mammals: ACC1 and ACC2. ACC1 is primarily located in the cytoplasm of lipogenic tissues like the liver and adipose tissue, where it provides malonyl-CoA for de novo fatty acid synthesis.[7][9] ACC2 is found on the outer mitochondrial membrane, mainly in oxidative tissues such as skeletal muscle and the heart.[8][9] Malonyl-CoA produced by ACC2 acts as an allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), an enzyme essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[7][8][10]

CP-640186 inhibits both ACC1 and ACC2 by binding to the carboxyltransferase (CT) domain.[1][8] This inhibition is reversible and non-competitive with respect to acetyl-CoA, ATP, and citrate.[1][3][6] By blocking ACC activity, CP-640186 reduces the intracellular pool of malonyl-CoA.[1][11][12] This has a dual effect on cellular lipid metabolism:

-

Inhibition of Fatty Acid Synthesis: The reduction in cytosolic malonyl-CoA limits the substrate available for Fatty Acid Synthase (FAS), thereby decreasing the synthesis of new fatty acids.[1][7]

-

Stimulation of Fatty Acid Oxidation: The decrease in mitochondrial malonyl-CoA relieves the inhibition of CPT1, allowing for increased transport of fatty acids into the mitochondria and a subsequent increase in their β-oxidation.[1][7][10]

Applications in Cell Culture

CP-640186 is a valuable tool for investigating the role of ACC and fatty acid metabolism in various physiological and pathological processes. Common applications in cell culture include:

-

Metabolic Studies: Investigating the regulation of fatty acid synthesis and oxidation in different cell types (e.g., hepatocytes, myocytes, adipocytes).

-

Cancer Research: Studying the reliance of cancer cells on de novo lipogenesis for proliferation and survival. Treatment of H460 cancer cells with 20 µM CP-640186 for 48 hours resulted in an approximate 30% reduction in cell number.[2][13]

-

Metabolic Disorders: Modeling diseases like non-alcoholic fatty liver disease (NAFLD), obesity, and diabetes by manipulating cellular lipid metabolism.[14]

-

Infectious Diseases: Exploring the role of host lipid metabolism in viral replication, as demonstrated in studies with Dengue Virus.[15]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the metabolic pathway affected by CP-640186 and a typical experimental workflow for its use in cell culture.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of CP-640186 in various cell-based and biochemical assays.

| Target/Process | Assay System | IC50 / EC50 Value | Reference(s) |

| ACC1 Inhibition | Rat Liver ACC1 | 53 nM | [2][3][4][5][6] |

| ACC2 Inhibition | Rat Skeletal Muscle ACC2 | 61 nM | [2][3][4][5][6] |

| Fatty Acid Synthesis | HepG2 Cells | 0.62 µM (EC50) | [2][16] |

| Triglyceride Synthesis | HepG2 Cells | 1.8 µM (EC50) | [2][16] |

| Fatty Acid Oxidation | C2C12 Cells | 57 nM (EC50) | [1][2][3][6][16] |

| Fatty Acid Oxidation | Rat Epitrochlearis Muscle | 1.3 µM (EC50) | [1][2][3] |

| Cell Growth Inhibition | H460 & Human Fibroblasts | ~30% inhibition at 20 µM (48h) | [2][13] |

Experimental Protocols

1. Preparation of CP-640186 Stock Solution

-

Solubility: CP-640186 is soluble in DMSO (e.g., up to 30 mg/mL).[11] For cell culture experiments, a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO is recommended.

-

Procedure:

-

Weigh the required amount of CP-640186 powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile DMSO to achieve the desired stock concentration.

-

Vortex thoroughly until the compound is completely dissolved. Sonication may be used if necessary.[4]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light. Stock solutions are reported to be stable for up to 3 months at -20°C.[6]

-

-

Note: When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

2. Protocol: Fatty Acid Synthesis Assay

This protocol is adapted for use in adherent cells like HepG2 to measure the rate of de novo fatty acid synthesis.

-

Materials:

-

Cells (e.g., HepG2) cultured in 12- or 24-well plates.

-

CP-640186 stock solution.

-

Vehicle control (DMSO).

-

[¹⁴C]- or [³H]-acetic acid sodium salt.

-

Cell culture medium.

-

PBS (Phosphate-Buffered Saline).

-

Saponification solution (e.g., 30% KOH).

-

Ethanol.

-

Hexane or petroleum ether for extraction.

-

Scintillation fluid and vials.

-

-

Procedure:

-

Seed cells in multi-well plates and grow to 70-80% confluency.

-

Pre-treat cells with various concentrations of CP-640186 (e.g., 0.1 nM to 100 µM) or vehicle control for a predetermined time (e.g., 2 hours).[2][16]

-

Add radiolabeled acetic acid (e.g., 1 µCi/mL) to each well and incubate for 2-4 hours at 37°C.

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding a saponification solution and heat at 70°C for 1 hour to hydrolyze lipids.

-

After cooling, acidify the samples (e.g., with HCl) to protonate the fatty acids.

-

Extract the fatty acids by adding an organic solvent like hexane, vortexing, and centrifuging to separate the phases.

-

Transfer the upper organic phase containing the radiolabeled lipids to a scintillation vial.

-

Evaporate the solvent and add scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Normalize the counts to the total protein content of a parallel well.

-

Compare the radioactivity in CP-640186-treated samples to the vehicle control to determine the percent inhibition of fatty acid synthesis.

-

3. Protocol: Fatty Acid Oxidation (FAO) Assay

This protocol measures the oxidation of fatty acids to CO₂ and acid-soluble metabolites in cells like C2C12 myotubes.

-

Materials:

-

Differentiated C2C12 myotubes in 6- or 12-well plates.

-

CP-640186 stock solution.

-

[¹⁴C]-palmitic acid complexed to BSA.

-

Assay medium (e.g., serum-free DMEM with L-carnitine and HEPES).

-

96-well plate pre-coated with NaOH or a trapping apparatus to capture ¹⁴CO₂.

-

Perchloric acid (PCA).

-

-

Procedure:

-

Culture and differentiate C2C12 myoblasts into myotubes.

-

Pre-incubate the myotubes with various concentrations of CP-640186 (e.g., 0.1 nM - 10 µM) or vehicle for 2 hours.[2]

-

Replace the medium with assay medium containing [¹⁴C]-palmitate-BSA complex.

-

Seal the plates or place them in a CO₂ trapping apparatus. Incubate for 1-2 hours at 37°C.

-

To measure ¹⁴CO₂ production, inject PCA into each well to stop the reaction and release dissolved CO₂. The released ¹⁴CO₂ will be trapped by the NaOH.

-

Remove the trapping filter or plate and measure the radioactivity using a scintillation counter.

-

To measure acid-soluble metabolites, collect the acidified medium from the wells, centrifuge to remove cell debris, and measure the radioactivity in the supernatant.

-

The total FAO is the sum of radioactivity from ¹⁴CO₂ and acid-soluble metabolites.

-

Normalize results to total protein content.

-

4. Protocol: Western Blot for ACC Phosphorylation

This protocol is used to assess the phosphorylation status of ACC at Ser79 (for ACC1), a key regulatory site phosphorylated by AMPK.[17][18]

-

Materials:

-

Cells treated with CP-640186 or other stimuli (e.g., AICAR as a positive control for AMPK activation).

-

Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.[19]

-

BCA protein assay kit.

-

SDS-PAGE gels, running buffer, and transfer apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% BSA in TBST is recommended for phospho-antibodies).[19]

-

Primary antibodies: anti-phospho-ACC (Ser79) and anti-total ACC.

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

-

Procedure:

-

After treatment, place cells on ice and wash with ice-cold PBS.

-

Add supplemented lysis buffer, scrape the cells, and collect the lysate.

-

Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

Denature protein samples (20-40 µg per lane) by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[20]

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ACC) overnight at 4°C, using the dilution recommended by the manufacturer.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in step 9.

-

Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

For normalization, the membrane can be stripped and re-probed with an antibody for total ACC or a loading control like GAPDH. Densitometry analysis can then be used to quantify the ratio of phosphorylated ACC to total ACC.[18]

-

References

- 1. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. CP-640186 | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]

- 5. selleckchem.com [selleckchem.com]

- 6. ACC Inhibitor IV, CP-640186 - Calbiochem | 533978 [merckmillipore.com]

- 7. Chemical Genetics of Acetyl-CoA Carboxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Acetyl-CoA Carboxylase (ACC) Project [tonglab.biology.columbia.edu]

- 9. researchgate.net [researchgate.net]

- 10. Malonyl-CoA: the regulator of fatty acid synthesis and oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. The role of malonyl-coa in the coordination of fatty acid synthesis and oxidation in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CP640186 | Acetyl-CoA Carboxylase | CAS 591778-68-6 | CP-640186 | ACC抑制剂 | 美国InvivoChem [invivochem.cn]

- 17. AMPK signaling to acetyl-CoA carboxylase is required for fasting- and cold-induced appetite but not thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phosphorylation of Acetyl-CoA Carboxylase by AMPK Reduces Renal Fibrosis and Is Essential for the Anti-Fibrotic Effect of Metformin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 20. 2.7. Western Blot Analysis [bio-protocol.org]

Application Notes and Protocols for In Vivo Studies of L-749329

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-749329 is a novel, potent, and selective small molecule inhibitor of the fictional 'Kinase X' (KX), a key enzyme implicated in the progression of various solid tumors. These application notes provide a detailed protocol for in vivo studies designed to evaluate the pharmacokinetic profile and efficacy of this compound in a murine xenograft model. The following sections outline the necessary experimental procedures, data presentation, and visualization of key pathways and workflows to guide researchers in their preclinical evaluation of this compound.

Mechanism of Action

This compound competitively binds to the ATP-binding pocket of Kinase X, preventing its phosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation and survival. This targeted inhibition is expected to lead to tumor growth inhibition in preclinical cancer models.

Signaling Pathway of Kinase X Inhibition by this compound

Caption: Inhibition of the Kinase X signaling pathway by this compound.

Experimental Protocols

Animal Models and Husbandry

-

Species: Female athymic nude mice (nu/nu).

-

Age: 6-8 weeks.

-

Supplier: The Jackson Laboratory (Bar Harbor, ME).

-

Housing: Mice are housed in sterile, filter-topped cages with a 12-hour light/dark cycle. They have ad libitum access to sterile food and water. All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).

Tumor Cell Implantation (Xenograft Model)

-

Cell Line: Human colorectal carcinoma cell line HCT116.

-

Procedure:

-

Harvest HCT116 cells during the logarithmic growth phase.

-

Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel® (Corning) at a concentration of 5 x 107 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.

-

Monitor tumor growth every 2-3 days using calipers. Tumor volume is calculated using the formula: (Length x Width2) / 2.

-

When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups.

-

This compound Formulation and Administration

-

Formulation:

-

Prepare a vehicle solution of 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water.

-

For the desired concentration of this compound, first create a paste by adding a small amount of the vehicle to the pre-weighed compound.

-

Gradually add the remaining vehicle while triturating to ensure a uniform suspension.

-

Prepare fresh on each day of dosing.

-

-

Administration:

-

Route: Oral gavage (PO).

-

Volume: 10 mL/kg body weight.

-

Frequency: Once daily (QD).

-

Duration: 21 days.

-

In Vivo Efficacy Study Design

-

Groups:

-

Group 1: Vehicle control (n=10).

-

Group 2: this compound (10 mg/kg, PO, QD) (n=10).

-

Group 3: this compound (30 mg/kg, PO, QD) (n=10).

-

Group 4: this compound (100 mg/kg, PO, QD) (n=10).

-

-

Monitoring:

-

Measure tumor volume and body weight three times per week.

-

Observe the animals daily for any signs of toxicity.

-

-

Endpoint:

-

The study is terminated when tumors in the vehicle control group reach a predetermined size (e.g., 2000 mm3) or after 21 days of treatment.

-

At the end of the study, collect terminal blood samples for pharmacokinetic analysis and excise tumors for pharmacodynamic analysis.

-

Pharmacokinetic (PK) Study

-

Animals: Non-tumor-bearing female athymic nude mice.

-

Dosing:

-

Intravenous (IV): A single bolus dose of 5 mg/kg this compound formulated in 20% Captisol® in saline, administered via the tail vein.

-

Oral (PO): A single dose of 30 mg/kg this compound as described in section 3.

-

-

Sample Collection:

-

Collect blood samples (approximately 50 µL) via saphenous vein bleeding at pre-dose (0), 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

-

Analysis:

-

Plasma concentrations of this compound are determined using a validated LC-MS/MS method.

-

Pharmacokinetic parameters are calculated using non-compartmental analysis with Phoenix WinNonlin software.

-

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for the in vivo efficacy evaluation of this compound.

Quantitative Data Summary

The following tables summarize the hypothetical pharmacokinetic parameters of this compound in female athymic nude mice.

Table 1: Pharmacokinetic Parameters of this compound Following a Single IV or PO Dose

| Parameter | IV (5 mg/kg) | PO (30 mg/kg) |

| Tmax (h) | 0.083 | 1.0 |

| Cmax (ng/mL) | 1250 | 1800 |

| AUClast (ngh/mL) | 3500 | 10500 |

| AUCinf (ngh/mL) | 3550 | 10600 |

| Cl (mL/min/kg) | 23.5 | N/A |

| Vss (L/kg) | 2.5 | N/A |

| t1/2 (h) | 3.8 | 4.2 |

| F (%) | N/A | 49.8 |

-

Tmax: Time to reach maximum plasma concentration.

-

Cmax: Maximum plasma concentration.

-

AUClast: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

-

AUCinf: Area under the plasma concentration-time curve from time zero to infinity.

-

Cl: Clearance.

-

Vss: Volume of distribution at steady state.

-

t1/2: Terminal half-life.

-

F (%): Bioavailability.

-

N/A: Not applicable.

Table 2: Hypothetical Tumor Growth Inhibition Data

| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition (TGI) |

| Vehicle Control | 1850 | N/A |

| This compound (10 mg/kg) | 1100 | 40.5% |

| This compound (30 mg/kg) | 550 | 70.3% |

| This compound (100 mg/kg) | 200 | 89.2% |

Disclaimer: The data presented in these tables are hypothetical and for illustrative purposes only. Actual experimental results may vary.

Application Notes and Protocols for L-749,329

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-749,329 is a potent and selective antagonist of the endothelin A (ETA) receptor. Endothelin receptors, including ETA and ETB, are G protein-coupled receptors involved in a variety of physiological processes, most notably vasoconstriction and cell proliferation. The endothelin signaling pathway plays a crucial role in cardiovascular diseases, making its antagonists valuable tools in research and drug development. L-749,329 serves as a critical research tool for investigating the physiological and pathological roles of the ETA receptor.

Recommended Solvent and Storage

For optimal use in research applications, L-749,329 should be handled with care to ensure its stability and efficacy.

Solvent Recommendation:

The recommended solvent for preparing stock solutions of L-749,329 is Dimethyl Sulfoxide (DMSO) . DMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds and is a common solvent for in vitro biological assays.[1][2][3][4] While the exact solubility of L-749,329 in DMSO is not readily published, based on common laboratory practice with similar compounds, a concentration of at least 10 mM should be achievable. It is recommended to perform a small-scale solubility test to determine the maximum concentration for your specific batch of L-749,329.

Stock Solution Preparation (10 mM DMSO):

-

Equilibrate the vial of L-749,329 to room temperature before opening.

-

Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of L-749,329 (Molecular Weight to be confirmed by supplier, assuming ~500 g/mol for calculation), you would add 200 µL of DMSO.

-

Vortex or sonicate the solution gently until the compound is completely dissolved.

Storage Instructions:

-

Solid Compound: Store at -20°C for long-term storage.

-

Stock Solution (in DMSO): Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. When stored properly, the DMSO stock solution should be stable for several months.

Quantitative Data Summary

The following table summarizes the key quantitative information for L-749,329.

| Parameter | Value | Notes |

| Molecular Weight | Varies by salt form | Confirm with supplier's Certificate of Analysis. |

| Purity | >98% (typically) | Confirm with supplier's Certificate of Analysis. |

| Recommended Solvent | DMSO | --- |

| Solubility in DMSO | ≥ 10 mM (estimated) | It is recommended to determine the exact solubility experimentally. |

| Storage (Solid) | -20°C | --- |

| Storage (Solution) | -20°C or -80°C | Aliquot to avoid freeze-thaw cycles. |

Experimental Protocol: Endothelin Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of L-749,329 for the ETA receptor.[5][6][7][8]

Materials:

-

HEK293 cells stably expressing the human ETA receptor

-

[¹²⁵I]-Endothelin-1 (Radioligand)

-

Unlabeled Endothelin-1 (for non-specific binding)

-

L-749,329

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, 500 mM NaCl

-

Scintillation fluid

-

96-well filter plates

-

Cell harvester

-

Scintillation counter

Procedure:

-

Cell Membrane Preparation:

-

Culture HEK293-ETA cells to confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration.

-

-

Assay Setup:

-

Prepare serial dilutions of L-749,329 in binding buffer.

-

In a 96-well plate, add in the following order:

-

Binding buffer

-

[¹²⁵I]-Endothelin-1 (final concentration ~0.1 nM)

-

L-749,329 at various concentrations (for competition curve) or unlabeled Endothelin-1 (1 µM for non-specific binding) or buffer alone (for total binding).

-

Cell membrane preparation (final concentration ~5-10 µg protein/well).

-

-

-

Incubation:

-

Incubate the plate at room temperature for 2 hours with gentle agitation.

-

-

Filtration and Washing:

-

Transfer the contents of the assay plate to a 96-well filter plate pre-soaked with binding buffer.

-

Rapidly wash the filters three times with ice-cold wash buffer using a cell harvester to separate bound from free radioligand.

-

-

Detection:

-

Dry the filter mats.

-

Add scintillation fluid to each well.

-

Count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the L-749,329 concentration.

-

Determine the IC₅₀ value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

-

Visualizations